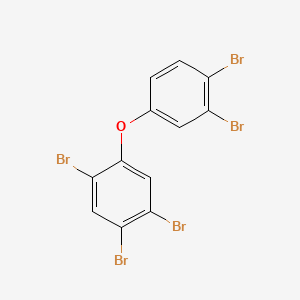

2,3',4,4',5-Pentabromodiphenyl ether

Descripción general

Descripción

2,3’,4,4’,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of materials, making them widely used in various industrial applications. due to their persistence and potential toxicity, their production and use have been subject to regulatory scrutiny .

Métodos De Preparación

The synthesis of 2,3’,4,4’,5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of bromobenzene with bromophenol under suitable conditions to produce the desired compound . Industrial production methods often involve the use of bromine and catalysts to achieve high yields and purity .

Análisis De Reacciones Químicas

2,3’,4,4’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This process can result in the removal of bromine atoms, producing less brominated diphenyl ethers.

Substitution: Common reagents for substitution reactions include nucleophiles that can replace bromine atoms with other functional groups.

Aplicaciones Científicas De Investigación

Flame Retardant Applications

Flexible Polyurethane Foams

- BDE-99 has been predominantly used in flexible polyurethane foams found in furniture and textiles. It was incorporated at concentrations ranging from 2.5% to 15% of the polyol mixture, which translates to a final concentration of approximately 1.63% to 9.75% of pentaBDE in the foam .

Electronics

- The compound has been utilized in printed circuit boards and other electronic components. Its flame-retardant properties help mitigate fire risks associated with electrical devices .

Construction Materials

- BDE-99 has been included in various construction materials, such as epoxy resins and rigid polyurethane foams, used in applications ranging from aerospace to domestic furniture .

Environmental and Health Research

Due to its persistence and bioaccumulation potential, BDE-99 has been classified as a Persistent Organic Pollutant (POP). Research has focused on its environmental impact and health effects:

Toxicological Studies

- Studies indicate that BDE-99 can disrupt endocrine functions and may be linked to developmental neurotoxicity . The Integrated Risk Information System (IRIS) provides assessments regarding chronic exposure risks associated with this compound .

Bioaccumulation Potential

- BDE-99 can be absorbed through oral, inhalation, and dermal routes, leading to significant bioaccumulation in human and animal tissues . This raises concerns about long-term exposure effects.

Regulatory Framework

The use of BDE-99 has faced increasing regulation due to health risks:

- As of 2007, production of commercial pentaBDE was banned or significantly restricted in regions like Europe, Japan, Canada, Australia, and the U.S. .

- Despite these bans, concerns remain regarding legacy products containing BDE-99 still present in the environment.

Analytical Methods for Detection

Detection and quantification of BDE-99 in environmental samples have become crucial for monitoring its presence:

- Advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) have been developed for sensitive detection of PBDEs including BDE-99 in soil and other environmental matrices .

Case Studies

Mecanismo De Acción

The primary mechanism of action for 2,3’,4,4’,5-Pentabromodiphenyl ether involves its ability to disrupt endocrine functions. It can bind to hormone receptors, interfering with normal hormonal activities. This disruption can lead to various adverse health effects, including developmental and reproductive issues .

Comparación Con Compuestos Similares

2,3’,4,4’,5-Pentabromodiphenyl ether is part of a larger group of PBDEs, which include compounds like tetrabromodiphenyl ether, hexabromodiphenyl ether, and heptabromodiphenyl ether. Compared to these similar compounds, 2,3’,4,4’,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and environmental behavior .

Actividad Biológica

2,3',4,4',5-Pentabromodiphenyl ether (pentaBDE) is a brominated flame retardant that has garnered attention due to its persistent organic pollutant (POP) status and potential biological effects. This article explores the compound's biological activity, including its toxicological effects on various organisms, mechanisms of action, and implications for human health.

PentaBDE is derived from diphenyl ether through bromination and is primarily used in the production of flexible polyurethane foams, textiles, and various electronic materials due to its flame-retardant properties. However, its persistence in the environment raises concerns about bioaccumulation and toxicity.

Acute Toxicity

Animal studies indicate that pentaBDE exhibits low acute toxicity. The mean lethal dose (LD50) for rats ranges from 2650 to 7400 mg/kg body weight. Symptoms observed in these studies include lethargy, muscle tremors, gastrointestinal disturbances, and decreased motor activity .

Chronic Effects

Chronic exposure studies have revealed several adverse effects:

- Liver Toxicity : Repeated dosing resulted in increased liver weight and enzyme activity indicative of liver damage. Specifically, elevated levels of cytochrome P450 enzymes (EROD and PROD) were noted, suggesting alterations in xenobiotic metabolism .

- Thyroid Disruption : PentaBDE exposure led to a dose-dependent reduction in serum thyroxine (T4) levels in both rats and mice. Notably, doses as low as 18 mg/kg/day caused significant decreases in T4 after 14 days .

Developmental and Reproductive Toxicity

Research indicates that pentaBDE can disrupt neurodevelopmental processes. In neonatal mice, exposure during critical developmental windows resulted in behavioral changes later in life . Additionally, reproductive toxicity has been documented; for instance, exposure during gestation affected offspring development in avian species such as Japanese quail, leading to morphological changes in the immune system .

PentaBDE's biological activity is largely mediated through interactions with the aryl hydrocarbon receptor (AhR), which regulates the expression of various genes involved in xenobiotic metabolism. This interaction can lead to:

- Induction of Hepatic Enzymes : Activation of AhR results in increased expression of cytochrome P450 enzymes, contributing to altered metabolic pathways .

- Endocrine Disruption : By affecting thyroid hormone levels and disrupting normal endocrine signaling pathways, pentaBDE poses risks for both wildlife and human health.

Case Studies

- Neurodevelopmental Impact : A study demonstrated that neonatal exposure to pentaBDE resulted in long-term neurobehavioral deficits in rodents. These findings underscore the importance of evaluating developmental exposure risks associated with environmental contaminants .

- Reproductive Health : In avian models, maternal exposure to pentaBDE was linked to impaired immune function and reproductive outcomes. Specifically, disruptions were observed in the development of the bursa of Fabricius, crucial for immune response .

Environmental Persistence and Human Health Implications

PentaBDE is classified as a persistent organic pollutant due to its stability and bioaccumulation potential. Its presence has been detected in various environmental matrices, including air and aquatic systems . Although there have been no reported cases of acute poisoning in humans, chronic exposure through contaminated food sources or occupational settings remains a concern.

Propiedades

IUPAC Name |

1,2,4-tribromo-5-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMFEPLDDHZBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724016 | |

| Record name | 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-80-4 | |

| Record name | 2,3',4,4',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IF7OHN68D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.